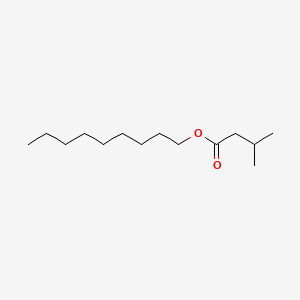

Nonyl isovalerate

Description

Properties

CAS No. |

7786-47-2 |

|---|---|

Molecular Formula |

C14H28O2 |

Molecular Weight |

228.37 g/mol |

IUPAC Name |

nonyl 3-methylbutanoate |

InChI |

InChI=1S/C14H28O2/c1-4-5-6-7-8-9-10-11-16-14(15)12-13(2)3/h13H,4-12H2,1-3H3 |

InChI Key |

JHKZVDVMXZGMOX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCOC(=O)CC(C)C |

boiling_point |

264.00 °C. @ 760.00 mm Hg |

density |

0.853-0.859 |

physical_description |

colourless to pale yellow liquid/apple-hazelnut, citrus odour |

solubility |

soluble in alcohol; insoluble in water |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Nonyl Isovalerate

Chemoenzymatic Synthesis Pathways for Ester Production

Chemoenzymatic synthesis offers a powerful and green alternative to traditional chemical methods for ester production. By leveraging the specificity and efficiency of enzymes, particularly lipases, this approach allows for synthesis under mild conditions, often with high yields and selectivity.

Lipase-Catalyzed Esterification and Transesterification Reactions

Lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3) are the most widely used enzymes for the synthesis of flavor esters like nonyl isovalerate. They can catalyze both esterification (reaction between a carboxylic acid and an alcohol) and transesterification (reaction between an ester and an alcohol) reactions. In the context of this compound, this involves the reaction of isovaleric acid with nonanol (esterification) or the reaction of an isovalerate ester (e.g., methyl isovalerate) with nonanol (transesterification).

The enzymatic approach is favored due to its mild reaction conditions, which minimizes the formation of undesirable by-products often seen in acid- or base-catalyzed chemical synthesis. Furthermore, products from enzymatic synthesis can often be labeled as "natural," a significant advantage in the food and fragrance industries. Research on similar flavor esters, such as nonyl caprylate, has shown that lipases like Novozym 435, an immobilized lipase (B570770) B from Candida antarctica, are highly effective biocatalysts for this type of transformation. scispace.com

Biocatalyst Immobilization Techniques for Enhanced Reaction Efficiency

To improve the operational stability and reusability of lipases, and to simplify product purification, enzymes are often immobilized on solid supports. Immobilization prevents the enzyme from being consumed in the reaction and allows for its easy separation from the reaction mixture. Various materials have been explored as supports for lipase immobilization, including Celite and Amberlite IRA-938. Studies on the synthesis of pentyl isovalerate have demonstrated that lipases immobilized on Celite 545 exhibit superior operational stability compared to those immobilized on Amberlite IRA-938. nih.gov

Immobilization can also enhance the enzyme's activity and stability in non-aqueous media, which are often used for ester synthesis to shift the reaction equilibrium towards the product. The choice of immobilization technique and support material is crucial as it can significantly influence the catalytic efficiency of the enzyme.

Optimization of Bioreaction Parameters for Ester Yield and Selectivity

The yield and selectivity of lipase-catalyzed synthesis of this compound are highly dependent on several reaction parameters. Optimization of these parameters is critical for developing an efficient and economically viable process. Key parameters include:

Temperature: While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. For the synthesis of the similar ester nonyl caprylate, the optimal temperature was found to be around 40°C, with the conversion rate remaining high up to 55°C. scispace.com

Enzyme Loading: The concentration of the biocatalyst affects the reaction rate. However, beyond a certain point, increasing the enzyme amount may not significantly improve the yield due to mass transfer limitations.

Substrate Molar Ratio: The ratio of alcohol to acid can influence the reaction equilibrium. An excess of one substrate is often used to drive the reaction towards ester formation.

Agitation Speed: In heterogeneous systems with an immobilized enzyme, agitation is important to overcome mass transfer limitations.

Water Content: Water is a byproduct of esterification and can promote the reverse reaction (hydrolysis). In solvent-free systems, removal of water, for instance by vacuum, can significantly increase the conversion.

Response Surface Methodology (RSM) is a powerful statistical tool used to optimize these parameters simultaneously. For the synthesis of nonyl caprylate, RSM was used to determine the optimal conditions, which were found to be a reaction time of 6.6 hours, a temperature of 30.08°C, an enzyme amount of 20% (w/w), and a shaking speed of 128.7 rpm, resulting in an experimental yield of 90.91%. omicsonline.org

Table 1: Exemplary Optimization of Reaction Parameters for Flavor Ester Synthesis (Nonyl Caprylate)

| Parameter | Range Studied | Optimal Value |

| Reaction Time (hours) | 3 - 8 | 6.6 |

| Temperature (°C) | 30 - 50 | 30.08 |

| Enzyme Amount (% w/w) | 10 - 20 | 20 |

| Shaking Speed (rpm) | 100 - 200 | 128.7 |

| Predicted Yield (%) | 91.33 | |

| Actual Yield (%) | 90.91 |

This data is for the synthesis of nonyl caprylate and serves as an illustrative example of the optimization process that would be applied to this compound synthesis. omicsonline.org

Stereoselectivity in Enzymatic Production of Esters

One of the most significant advantages of using enzymes as catalysts is their inherent stereoselectivity. Lipases can often differentiate between enantiomers of a racemic substrate, leading to the production of enantiomerically pure esters. This is particularly important when the desired flavor or fragrance profile is associated with a specific stereoisomer.

Lipases can be employed in the kinetic resolution of racemic alcohols or acids. In this process, the enzyme preferentially catalyzes the reaction of one enantiomer, leaving the other unreacted. This allows for the separation of the two enantiomers. The stereoselectivity of a lipase is influenced by the enzyme source, the substrate structure, and the reaction conditions. For example, lipases have been successfully used in the stereoselective hydrolysis or acylation of various chiral building blocks. scispace.com While specific studies on the stereoselective synthesis of this compound are not widely available, the principles of enzymatic kinetic resolution are directly applicable.

Substrate Specificity and Enzyme Engineering for this compound Synthesis

Lipases exhibit varying degrees of substrate specificity. Some lipases have a broad substrate range, while others are more specific for certain types of acids and alcohols. For the synthesis of this compound, a lipase with high activity towards both nonanol and isovaleric acid is desirable. Novozym 435 has been shown to have a broad substrate specificity and is effective for a wide range of primary and secondary alcohols and carboxylic acids. scispace.com

In cases where a naturally occurring enzyme does not exhibit the desired activity or specificity, protein engineering techniques can be employed. Rational design and directed evolution are two key strategies used to modify enzymes. Rational design involves making specific changes to the enzyme's amino acid sequence based on knowledge of its structure and function. Directed evolution, on the other hand, involves creating a large library of enzyme variants through random mutagenesis and then screening for improved properties. These approaches can be used to enhance the catalytic efficiency, alter the substrate specificity, and improve the stability of lipases for the synthesis of this compound. mdpi.combohrium.com

Modern Organic Synthesis Approaches

While chemoenzymatic methods offer significant advantages, modern organic synthesis also provides efficient routes to esters like this compound. These methods often focus on the development of novel catalysts and reaction conditions to improve yield, selectivity, and sustainability.

One of the most fundamental methods for ester synthesis is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. Modern variations of this reaction utilize a range of catalysts to overcome some of the limitations of traditional strong mineral acids. These include solid acid catalysts, Lewis acids, and organocatalysts. mdpi.comorganic-chemistry.org

For the synthesis of this compound, this would involve the reaction of isovaleric acid and nonanol. Modern catalytic systems aim to achieve high conversion under milder conditions and with easier catalyst separation and recycling. For example, sulfonic acid-functionalized solid catalysts have shown high activity in esterification reactions. researchgate.net While specific literature on the application of these modern catalytic methods for the synthesis of this compound is limited, the general principles are well-established and applicable.

Another modern approach is transesterification, where an existing ester is reacted with an alcohol in the presence of a catalyst to produce a new ester. This can be an effective route if a suitable starting ester is readily available. Both acid and base catalysts can be used for transesterification, with ongoing research focused on developing more environmentally friendly and efficient catalytic systems. nih.gov

Catalyst Development for Esterification Reactions

The selection of an appropriate catalyst is crucial for optimizing the esterification of isovaleric acid with nonanol to produce this compound. While traditional homogeneous acid catalysts like sulfuric acid are effective, they pose challenges related to corrosion, product separation, and environmental disposal. mdpi.com Consequently, significant research has focused on the development of heterogeneous and biocatalytic systems that offer improved reusability and sustainability. researchgate.netmdpi.com

Heterogeneous acid catalysts, such as ion-exchange resins, zeolites, and metal oxides, provide a solid phase on which the reaction occurs, simplifying catalyst recovery and reducing waste streams. mdpi.commdpi.com For instance, macroporous polymeric acid catalysts have demonstrated high yields in the direct esterification of carboxylic acids and alcohols at moderate temperatures (50-80°C) without the need for water removal. organic-chemistry.org The use of such catalysts can lead to more environmentally friendly and economically viable processes for producing esters like this compound.

Enzymatic catalysis, particularly utilizing immobilized lipases, has emerged as a highly promising green alternative. mdpi.com Lipases are biocatalysts that can facilitate esterification under mild reaction conditions, often with high selectivity, which minimizes the formation of byproducts. researchgate.net The immobilization of these enzymes on solid supports enhances their stability and allows for their repeated use, which is a significant advantage for industrial applications. mdpi.com For example, Novozym 435, a commercially available immobilized lipase from Candida antarctica, is widely recognized for its versatility in organic media and is a strong candidate for the synthesis of flavor esters. mdpi.com

The following table summarizes the performance of different types of catalysts in esterification reactions relevant to the synthesis of flavor esters.

| Catalyst Type | Examples | Operating Conditions | Advantages | Challenges |

| Homogeneous Acid | Sulfuric acid, p-toluenesulfonic acid | High temperature, atmospheric pressure | High reaction rates | Corrosive, difficult to separate, waste generation |

| Heterogeneous Acid | Ion-exchange resins (e.g., Amberlyst 15), Zeolites, Metal oxides | Moderate to high temperature | Easy separation, reusable, non-corrosive | Potential for lower activity, catalyst deactivation |

| Biocatalysts (Lipases) | Immobilized Candida antarctica lipase (Novozym 435), Thermomyces lanuginosus lipase | Mild temperatures (30-60°C), atmospheric pressure | High selectivity, mild conditions, biodegradable | Higher initial cost, potential for enzyme inhibition |

Green Chemistry Principles in Ester Synthesis

The application of green chemistry principles is fundamental to the development of sustainable manufacturing processes for chemicals like this compound. formalifesciencemarketing.com Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjarr.com This approach considers the entire lifecycle of a product, from the sourcing of raw materials to its final disposal. formalifesciencemarketing.com

Key green chemistry principles relevant to this compound synthesis include:

Waste Prevention: Designing synthetic routes to minimize the generation of waste is a primary goal. wjarr.com The use of highly selective catalysts, such as lipases, can significantly reduce the formation of byproducts, thereby preventing waste at its source.

Use of Renewable Feedstocks: Shifting from petroleum-based raw materials to bio-based and renewable resources is a cornerstone of sustainable manufacturing. formalifesciencemarketing.com Isovaleric acid and nonanol can potentially be derived from biological sources, further enhancing the green credentials of this compound production.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalysts, particularly heterogeneous and biocatalysts, can be used in small amounts and recycled, reducing waste and improving process efficiency.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be minimized or made unnecessary wherever possible. Solvent-free synthesis of flavor esters is an increasingly popular approach that enhances the volumetric productivity of the process and avoids hazardous waste. mdpi.com

The following table illustrates the application of green chemistry principles in the synthesis of esters.

| Green Chemistry Principle | Application in Ester Synthesis | Potential Benefits for this compound Production |

| Waste Prevention | Utilizing highly selective catalysts (e.g., lipases) to minimize byproduct formation. | Reduced purification costs and environmental impact. |

| Atom Economy | Optimizing reaction conditions to achieve high conversion and yield. | Increased process efficiency and reduced raw material consumption. |

| Use of Renewable Feedstocks | Sourcing isovaleric acid and nonanol from biomass. | Reduced reliance on fossil fuels and lower carbon footprint. |

| Catalysis | Employing reusable heterogeneous or biocatalysts instead of stoichiometric reagents. | Lower operational costs and reduced waste generation. |

| Safer Solvents | Conducting the reaction in a solvent-free system. | Elimination of solvent-related waste and hazards, increased process intensity. |

Novel Esterification Reaction Mechanisms and Kinetics

Understanding the reaction mechanism and kinetics is essential for optimizing the synthesis of this compound. The classical Fischer-Speier esterification proceeds via an acid-catalyzed nucleophilic acyl substitution. mdpi.com The reaction is reversible, and the removal of water is typically required to drive the equilibrium towards the formation of the ester. chemguide.co.uk

In lipase-catalyzed esterification, the mechanism is different and typically follows a Ping-Pong Bi-Bi kinetic model. nih.govnih.gov In this mechanism, the lipase first reacts with the acyl donor (isovaleric acid) to form an acyl-enzyme intermediate, releasing the first product (water). The alcohol (nonanol) then binds to the acyl-enzyme complex, leading to the formation of the ester (this compound) and regeneration of the free enzyme. nih.gov

Kinetic studies of lipase-catalyzed esterification often reveal substrate inhibition, where high concentrations of either the acid or the alcohol can decrease the reaction rate. nih.gov For instance, in the synthesis of isoamyl butyrate, competitive inhibition by butyric acid was observed. nih.gov Understanding these kinetic parameters is crucial for designing an efficient reactor and optimizing the reaction conditions, such as the molar ratio of the substrates.

The table below presents a simplified comparison of the kinetic models for acid-catalyzed and lipase-catalyzed esterification.

| Feature | Acid-Catalyzed (Fischer-Speier) | Lipase-Catalyzed |

| Catalyst | Brønsted or Lewis acid | Lipase enzyme |

| Mechanism | Nucleophilic acyl substitution | Ping-Pong Bi-Bi |

| Key Intermediate | Protonated carboxylic acid | Acyl-enzyme complex |

| Reversibility | Highly reversible | Reversible, but can be driven forward |

| Inhibition | Generally less prone to substrate inhibition | Often exhibits substrate inhibition |

| Optimal Conditions | High temperatures, often with water removal | Mild temperatures, controlled water activity |

Process Intensification Strategies in this compound Production

Process intensification refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. researchgate.net In the context of this compound production, several strategies can be employed to intensify the synthesis process.

Reactive Distillation: This technique combines the chemical reaction and the separation of products in a single unit. For equilibrium-limited reactions like esterification, reactive distillation can be highly effective. As the ester and water are formed in the reaction zone, the more volatile component (often water or a water-alcohol azeotrope) is continuously removed by distillation, shifting the equilibrium towards the product side and enhancing the conversion. nih.gov This integration of reaction and separation can lead to significant reductions in capital and operating costs.

Microreactors: These are small-scale continuous flow reactors with channel dimensions in the sub-millimeter range. The high surface-area-to-volume ratio in microreactors allows for excellent heat and mass transfer, enabling better control over reaction conditions and improved safety, especially for highly exothermic reactions. The use of microreactors can lead to higher yields and selectivities in esterification reactions.

Membrane Reactors: Integrating a membrane separation process with the esterification reactor can also enhance performance. mdpi.com Pervaporation, for example, can be used to selectively remove water from the reaction mixture through a membrane, thereby shifting the equilibrium and increasing the ester yield. mdpi.com This can be particularly advantageous for enzymatic reactions, as it allows for continuous water removal under mild conditions.

The following table summarizes key process intensification strategies applicable to this compound production.

| Strategy | Description | Advantages |

| Reactive Distillation | Combines reaction and distillation in a single column to continuously remove a byproduct (water). | Increased conversion, reduced equipment size, lower energy consumption. |

| Microreactors | Utilizes continuous flow reactors with micro-scale channels for precise control of reaction conditions. | Enhanced heat and mass transfer, improved safety, higher yields and selectivity. |

| Membrane Reactors | Integrates a membrane for the selective removal of a byproduct (e.g., pervaporation for water removal). | Overcomes equilibrium limitations, operates under mild conditions, suitable for enzymatic reactions. |

Sophisticated Analytical and Spectroscopic Characterization of Nonyl Isovalerate

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for isolating and quantifying nonyl isovalerate, particularly from the intricate matrices of food and beverages.

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of volatile esters like this compound. mdpi.comresearchgate.net Its high resolution and sensitivity make it ideal for identifying and quantifying trace amounts of this compound in various samples. mdpi.com In GC-MS analysis, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase of the capillary column. nih.gov As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification. aip.orgresearchgate.net

For this compound, the mass spectrum typically shows characteristic fragment ions. The PubChem database indicates top five peaks at m/z 103, 57, 85, 41, and 43. nih.gov These fragments correspond to specific parts of the molecule, aiding in its definitive identification. GC-MS methods have been successfully applied to analyze a wide array of esters in products such as fruit juices, wines, and traditional fermented foods. aip.orgnih.govmdpi.com The technique's ability to separate and identify numerous volatile compounds simultaneously makes it invaluable for creating detailed flavor profiles. researchgate.net

Table 1: GC-MS Data for this compound

| Parameter | Value |

| Molecular Formula | C14H28O2 |

| Molecular Weight | 228.37 g/mol |

| Major Mass Fragments (m/z) | 103, 57, 85, 41, 43 |

| Data sourced from PubChem CID 5463914 nih.gov |

While GC-MS is well-suited for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a complementary approach for the analysis of less volatile or thermally labile esters. aocs.org HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. sigmaaldrich.com For ester analysis, reversed-phase HPLC with a C8 or C18 column is commonly employed. nih.govgoogle.com

A typical HPLC method for a nonyl ester might use a mobile phase consisting of acetonitrile (B52724) and water. sielc.comsielc.com Detection is often achieved using an ultraviolet (UV) detector, especially if the ester possesses a UV-absorbing chromophore. scielo.br However, since many simple esters like this compound lack a strong chromophore, derivatization with a UV-absorbing or fluorescent tag may be necessary to enhance detection sensitivity. gerli.com HPLC is particularly useful for profiling a range of esters in a sample, providing quantitative data on their respective concentrations. researchgate.netjasco-global.com

For exceptionally complex samples where single-dimension chromatography is insufficient to resolve all components, multidimensional chromatography techniques, such as comprehensive two-dimensional gas chromatography (GCxGC), provide enhanced separation power. nist.govresearchgate.net GCxGC utilizes two columns with different stationary phases (e.g., nonpolar and polar) connected in series. researchgate.net This allows for a more thorough separation of co-eluting peaks from the first dimension, spreading them out over a two-dimensional plane. nih.gov

This technique has proven effective in the detailed analysis of fatty acid methyl esters (FAMEs) in intricate samples like biodiesel and biological extracts. nist.govnih.gov The increased peak capacity of GCxGC is invaluable for deconvoluting complex mixtures and identifying trace compounds that would otherwise be obscured. nih.gov While specific applications to this compound are not extensively documented, the principles of GCxGC are directly applicable to the analysis of complex flavor and fragrance profiles where it may be a component. nih.gov

Effective sample preparation is a critical prerequisite for successful chromatographic analysis. For volatile compounds like this compound in liquid or solid matrices, techniques like headspace solid-phase microextraction (HS-SPME) are often employed. nih.govmdpi.com HS-SPME is a solvent-free extraction method where a fused-silica fiber coated with a suitable polymer is exposed to the headspace above the sample, adsorbing the volatile analytes. tandfonline.com The fiber is then directly inserted into the GC injector for thermal desorption and analysis. mdpi.com This method is highly effective for concentrating volatile esters from beverages like cider and wine. nih.govmdpi.com

Cutting-Edge Spectroscopic Probes for Structural Elucidation

Spectroscopic techniques are essential for the definitive structural confirmation of isolated compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules, including the isomeric and positional analysis of esters like this compound. acs.org Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of the hydrogen and carbon atoms within the molecule. sciepub.com

In the ¹H NMR spectrum of an ester, the chemical shifts and splitting patterns of the proton signals reveal the connectivity of the atoms. nih.gov For example, the protons on the carbon adjacent to the carbonyl group of the ester will appear at a different chemical shift than the protons on the carbon adjacent to the oxygen atom. magritek.com This allows for the differentiation between isomers. For this compound, specific signals would correspond to the nonyl chain and the isovalerate moiety, and their respective splitting patterns would confirm their structures. researchgate.net

¹³C NMR spectroscopy provides complementary information by showing a distinct signal for each unique carbon atom in the molecule. hmdb.ca This is particularly useful for confirming the carbon skeleton and identifying isomers. sciepub.com The chemical shifts in ¹³C NMR are sensitive to the local electronic environment, allowing for the clear distinction between the carbonyl carbon, the carbons of the alcohol chain, and the carbons of the acid chain. hmdb.ca While specific NMR data for this compound is available in databases, detailed spectral analysis in research literature confirms the power of NMR in ester characterization. nih.govnp-mrd.org

Infrared (IR) and Raman Spectroscopy for Functional Group and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive vibrational spectroscopy techniques that provide detailed information about the molecular structure of a substance. edinst.comtudublin.ie They are complementary methods, and when used together, they allow for a comprehensive characterization of a compound like this compound. edinst.com Both techniques measure the vibrations of molecular bonds; however, they are based on different physical principles and follow different selection rules. edinst.comphotothermal.com

IR spectroscopy measures the absorption of infrared light by a molecule, which occurs when the vibration of a bond leads to a change in the bond's dipole moment. photothermal.commt.com Consequently, IR spectroscopy is particularly sensitive to polar functional groups. photothermal.com For this compound, an ester, the most prominent feature in its IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) group stretch, typically found in the 1750-1735 cm⁻¹ region. Other characteristic bands would include C-O stretching vibrations and various C-H stretching and bending vibrations from the nonyl and isovalerate alkyl chains.

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light (usually from a laser). mt.com A vibration is "Raman active" if it causes a change in the polarizability of the molecule. edinst.com Raman spectroscopy is often more sensitive to non-polar, symmetric bonds and skeletal vibrations. photothermal.com In the case of this compound, the C-C backbone and C-H bonds would produce strong signals in the Raman spectrum. While the C=O bond is also Raman active, it is typically a weaker band compared to what is observed in the IR spectrum. The complementarity arises because polar groups like C=O are strong in IR and weaker in Raman, while non-polar C-C and C=C bonds are weak in IR but strong in Raman. photothermal.com

High-Resolution Mass Spectrometry (MS) Techniques for Molecular Fingerprinting

Hyphenated Spectroscopic and Chromatographic Systems (e.g., LC-NMR, LC-MS, GC-MS/MS)

To analyze complex mixtures containing esters like this compound, standalone spectroscopic techniques are often insufficient. Hyphenated systems, which couple a separation technique with a spectroscopic detector, are essential for isolating and identifying individual components. The most common and powerful of these are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govlcms.cz

LC-MS and LC-MS/MS: For less volatile or thermally unstable compounds, Liquid Chromatography-Mass Spectrometry is the preferred method. lcms.cz The separation occurs in the liquid phase, after which the eluent is introduced into the mass spectrometer via an interface like electrospray ionization (ESI). lcms.cz The Human Metabolome Database provides predicted LC-MS/MS spectra for this compound in positive ion mode, indicating expected fragmentation patterns. hmdb.ca LC-MS/MS methods are highly sensitive and specific, making them suitable for detecting trace levels of compounds in complex samples like food or environmental matrices. lcms.czgov.bc.ca

The combination of a chromatographic separation with mass spectrometric detection provides two dimensions of identification—retention time from the chromatograph and the mass spectrum from the detector—greatly increasing the confidence of compound identification. researchgate.net

| Analytical System | Separation Principle | Detection Principle | Applicability to this compound | Key Findings/References |

| GC-MS | Volatility and column interaction | Mass-to-charge ratio of ionized molecules and their fragments | High. Suitable for volatile esters. Used to generate experimental spectra. | Experimental spectra available in databases like HMDB. hmdb.ca Widely used for analyzing esters in various matrices. mdpi.comwho.intresearchgate.net |

| GC-MS/MS | Volatility and column interaction | Selective reaction monitoring of specific parent-daughter ion transitions | High. Provides enhanced selectivity and sensitivity for quantification in complex samples. | Quantified 56 volatile compounds, including various esters, in wine. nih.gov |

| LC-MS/MS | Liquid phase column interaction | Mass-to-charge ratio, often with soft ionization (e.g., ESI) | High. Suitable for less volatile compounds or as an alternative to GC. | Predicted spectra for this compound are available. hmdb.ca A sensitive method for related compounds (nonylphenol ethoxylates) has been developed. lcms.cz |

Standardization and Validation of Analytical Protocols for Ester Compounds

The primary objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose. europa.eugavinpublishers.com For ester compounds, this ensures that methods used for identification and quantification are reliable, accurate, and reproducible. Regulatory bodies like the International Conference on Harmonisation (ICH) provide guidelines for method validation, which are essential in industries such as pharmaceuticals and food safety. gavinpublishers.com The validation process involves evaluating several key performance characteristics. researchgate.netresearchgate.net

Key Validation Parameters:

Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). gavinpublishers.com For a GC-MS method analyzing this compound, this means no other compound should have the same retention time and mass spectrum.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. mdpi.com This is typically demonstrated by a high correlation coefficient (r² > 0.99) for a calibration curve plotted over several concentration levels. mdpi.comresearchgate.net

Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage recovered is calculated. europa.eu Recoveries for ester analyses are often expected to be within a range of 80-120%. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly. It is assessed at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval. europa.eu

Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (e.g., different days, different analysts, different equipment). gavinpublishers.com Precision is usually expressed as the relative standard deviation (RSD). iiste.org For many applications, an RSD of <15% is considered acceptable. gavinpublishers.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. mdpi.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., GC oven temperature, mobile phase composition). iiste.org This provides an indication of its reliability during normal usage. gavinpublishers.com

| Validation Parameter | Description | Typical Acceptance Criteria for Ester Analysis |

| Specificity | Ability to differentiate the analyte from other substances. | Peak purity analysis; no interference at the analyte's retention time. |

| Linearity | Proportional relationship between signal and concentration. | Correlation coefficient (r²) > 0.99. |

| Accuracy | Closeness of measured value to the true value. | 80-120% recovery of spiked analyte. |

| Precision (RSD%) | Agreement between repeated measurements. | Repeatability (RSD) < 15%; Intermediate Precision (RSD) < 15-20%. |

| LOD/LOQ | Lowest concentration detectable/quantifiable. | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |

| Robustness | Insensitivity to small changes in method parameters. | System suitability parameters remain within limits after deliberate changes. |

Computational and Theoretical Investigations of Nonyl Isovalerate

Quantum Chemical Calculations of Molecular Stability and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in assessing the electronic structure of a molecule, which in turn governs its stability and reactivity. mdpi.comscienceopen.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. scienceopen.com

Detailed research findings from DFT studies provide a quantitative look at a molecule's reactivity profile. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these two energies, known as the HOMO-LUMO energy gap (Egap), is a critical indicator of molecular stability. researchgate.net A larger energy gap generally signifies higher stability and lower chemical reactivity, as more energy is required to excite an electron to a higher energy state. researchgate.net

For a typical ester like nonyl isovalerate, these calculations would reveal a relatively large energy gap, consistent with the known stability of saturated esters under normal conditions. This inherent stability is crucial for its application in products requiring a long shelf-life, such as fragrances and flavorings.

| Quantum Chemical Parameter | Significance in Molecular Analysis | Implication for this compound |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates the molecule's capacity to donate electrons. A higher energy value suggests a better electron donor. | A relatively low EHOMO value would be expected, indicating weak electron-donating ability. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the molecule's capacity to accept electrons. A lower energy value suggests a better electron acceptor. | A relatively high ELUMO value would be expected, indicating poor electron-accepting ability. |

| Energy Gap (Egap = ELUMO - EHOMO) | Represents the chemical reactivity and stability of the molecule. A large gap implies high stability and low reactivity. researchgate.net | A large calculated Egap would confirm its high chemical stability and low propensity for engaging in chemical reactions. |

| Chemical Potential (µ) | Describes the tendency of electrons to escape from the system. | A value indicating resistance to electron loss, contributing to its overall stability. |

Molecular Dynamics Simulations of Intermolecular Interactions and Conformations

While quantum chemistry provides a static picture of electronic structure, Molecular Dynamics (MD) simulations offer a view of molecules in motion. nih.gov MD simulations calculate the trajectory of atoms and molecules over time by applying Newton's laws of motion, providing a detailed understanding of dynamic processes, conformational changes, and intermolecular interactions. nih.govnih.gov

For this compound, MD simulations can model a collection of molecules in a liquid state to study how they interact with each other. These simulations are governed by a "force field," a set of parameters that defines the potential energy of the system based on the positions of its atoms, accounting for both bonded (stretching, bending) and non-bonded (van der Waals, electrostatic) interactions. mdpi.com

The simulations would reveal how the flexible nonyl chains and the bulkier isovalerate groups of adjacent molecules interact, leading to specific packing arrangements and conformational preferences. These intermolecular forces are directly responsible for the compound's bulk physical properties, such as its boiling point, viscosity, and diffusion characteristics. Understanding the conformational flexibility—how the long alkyl chain can fold and rotate—is crucial for predicting how the molecule might interact with olfactory receptors or other molecules in a complex mixture. dovepress.com

Mechanistic Studies of this compound Formation and Transformation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including the formation and transformation of esters like this compound. The most common route to its synthesis is the Fischer esterification of nonyl alcohol with isovaleric acid, typically in the presence of an acid catalyst.

Theoretical models can map the entire reaction pathway, from reactants to products. By calculating the potential energy surface, chemists can identify the transition state structures—the highest energy points along the reaction coordinate—and determine the activation energy barriers. scienceopen.com This information is vital for understanding the reaction kinetics and optimizing reaction conditions (e.g., temperature, catalyst choice) to maximize the yield and purity of this compound.

Furthermore, computational models can investigate potential transformation or degradation pathways, such as hydrolysis (the reverse of esterification), which can affect the stability and shelf-life of products containing the ester. These mechanistic studies provide an atomic-level understanding that complements experimental observations.

Application of Machine Learning in Predictive Chemical Design for Esters

The intersection of computational chemistry and artificial intelligence has spurred the development of machine learning (ML) models for predictive chemical design. desertsci.com These models, often in the form of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models, learn from large datasets of existing chemicals to predict the properties of new or untested molecules. mdpi.comengineering.org.cn

In the context of esters, ML models can be trained on a diverse set of compounds to predict key properties such as aroma profile, flavor intensity, boiling point, and stability. researchgate.net The process involves generating a set of numerical "descriptors" for each molecule that encodes its structural and chemical features. desertsci.com These descriptors can range from simple counts of atoms and bonds to complex 3D representations of molecular shape and electronic properties. desertsci.comengineering.org.cn

By training an algorithm on the descriptor sets and corresponding experimental data of known esters, a predictive model is built. This model can then be used to screen virtual libraries of novel esters, like derivatives of this compound, to identify candidates with desired properties before they are synthesized in a lab. This approach accelerates the discovery and optimization of new flavor and fragrance compounds, making the design process more efficient and cost-effective. researchgate.net

| Descriptor Type | Description | Examples |

|---|---|---|

| 1D Descriptors | Basic molecular properties derived from the chemical formula. desertsci.com | Molecular Weight, Atom Count, LogP (Polarity). desertsci.com |

| 2D Descriptors | Information derived from the 2D representation of the molecule, describing connectivity and topology. desertsci.com | Topological Indices, Molecular Fingerprints, Pharmacophore arrangements. desertsci.commdpi.com |

| 3D Descriptors | Information derived from the 3D spatial coordinates of the atoms. desertsci.com | Molecular Shape, Surface Area, Electrostatic Potentials. desertsci.com |

Environmental Chemistry and Biogeochemical Cycling of Esters

Environmental Fate and Transport Mechanisms of Aliphatic Esters

The environmental distribution of aliphatic esters is largely predicted by their physicochemical properties. For nonyl isovalerate, key properties influencing its fate and transport include its low water solubility and high octanol-water partition coefficient (Kow). These characteristics suggest that the compound will have a tendency to partition from water into soil, sediment, and biota.

The transport of this compound in the environment is expected to be limited in the aqueous phase due to its low solubility. If released into water, it is likely to adsorb to suspended solids and sediment. Its vapor pressure suggests that volatilization from water surfaces can occur, representing a potential transport pathway to the atmosphere. In soil, its mobility is expected to be low due to strong adsorption to organic matter.

A summary of the estimated physicochemical properties of this compound is presented in the table below.

| Property | Value | Implication for Environmental Fate and Transport |

| Molecular Weight | 200.32 g/mol | Influences diffusion and volatility. |

| Vapor Pressure | 0.002 mmHg at 25°C | Indicates a potential for volatilization from soil and water surfaces. |

| Water Solubility | 0.54 mg/L at 25°C | Low solubility suggests partitioning to sediment and soil. |

| Log Kow (Octanol-Water Partition Coefficient) | 4.8 | High value indicates a strong tendency for bioaccumulation in organisms and adsorption to organic matter. |

Photochemical and Chemical Degradation Mechanisms in Environmental Matrices

In addition to biodegradation, this compound can be degraded through abiotic processes. The primary chemical degradation pathway for esters in the environment is hydrolysis. This reaction can be catalyzed by acids or bases. In most natural waters, with a pH range of 6 to 9, both acid- and base-catalyzed hydrolysis can contribute to the degradation of this compound. The rate of hydrolysis is dependent on the pH and temperature of the surrounding environment.

Photochemical degradation, or photolysis, can also contribute to the breakdown of this compound, particularly in the atmosphere or in sunlit surface waters. The compound may undergo direct photolysis if it absorbs light in the solar spectrum, or indirect photolysis through reactions with photochemically generated reactive species such as hydroxyl radicals. In the atmosphere, the reaction with hydroxyl radicals is expected to be the dominant degradation pathway.

Analytical Methodologies for Environmental Monitoring of Ester Metabolites

The monitoring of this compound and its degradation products in environmental samples requires sensitive and specific analytical methods. The primary techniques used for the analysis of organic micropollutants like esters are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS).

For the analysis of this compound, which is a volatile and thermally stable compound, gas chromatography-mass spectrometry (GC-MS) is a suitable technique. Environmental samples, such as water or soil, would first undergo an extraction step to isolate the analytes. This can be achieved using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The extract is then concentrated and injected into the GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides identification and quantification based on the mass-to-charge ratio of the resulting ions.

The primary metabolites of this compound, nonyl alcohol and isovaleric acid, can also be monitored using chromatographic techniques. For the analysis of the more polar and less volatile isovaleric acid, derivatization to a more volatile ester form may be necessary for GC-MS analysis, or liquid chromatography could be employed.

A summary of analytical approaches is provided in the table below.

| Analyte | Analytical Technique | Sample Preparation | Detection Method |

| This compound | Gas Chromatography (GC) | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) | Mass Spectrometry (MS), Flame Ionization Detection (FID) |

| Nonyl alcohol | Gas Chromatography (GC) | LLE, SPE | MS, FID |

| Isovaleric acid | Gas Chromatography (GC) with derivatization, Liquid Chromatography (LC) | LLE, SPE | Mass Spectrometry (MS) |

Mechanistic Insights into Biological and Olfactory Receptor Interactions of Aroma Esters

Biochemical Pathways Leading to Isovalerate Ester Biosynthesis in Natural Systems

The biosynthesis of volatile esters, such as nonyl isovalerate, is a complex process in many natural systems, including plants and microbes. The primary mechanism involves the condensation of an alcohol with an acyl-coenzyme A (acyl-CoA), a reaction catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). biorxiv.orgresearchgate.net This process is thermodynamically favorable in an aqueous cellular environment. researchgate.net

Precursor Formation: The synthesis begins with central metabolites like pyruvate (B1213749). Through a series of enzymatic steps derived from amino acid biosynthesis pathways, pyruvate is converted into 2-ketoisovalerate (KIV). biorxiv.orgresearchgate.net This intermediate is crucial as it stands at a branch point for the formation of various branched-chain compounds. researchgate.net

Formation of Isovaleryl-CoA: The amino acid leucine (B10760876) can be deaminated and oxidatively decarboxylated to form isovaleryl-CoA, which serves as the "acyl" donor for isovalerate esters. researchgate.net Alternatively, pathways exist where KIV is converted to isovaleryl-CoA. Enzymes such as succinyl-CoA synthetase have been shown to accept isovalerate as a substrate, indicating their potential role in the formation of isovaleryl-CoA. google.com

Alcohol Production: The corresponding alcohol precursor (in the case of this compound, nonanol) is formed. In many microbial systems, 2-keto acids are decarboxylated to aldehydes and subsequently reduced to alcohols via the Ehrlich pathway. biorxiv.org

Ester Condensation: The final step is the condensation reaction where an alcohol acyltransferase (AAT) enzyme transfers the acyl group from isovaleryl-CoA to the alcohol (nonanol), forming the this compound ester and releasing coenzyme A. biorxiv.orgresearchgate.net

The efficiency and selectivity of this process can be controlled by the specificity of the enzymes involved, particularly the AAT, and the availability of the precursor pools of specific alcohols and acyl-CoAs. biorxiv.org Lipases are another class of enzymes that can catalyze esterification, typically by joining a free fatty acid and an alcohol, and are often used in biocatalytic synthesis of flavor esters. vulcanchem.comresearchgate.netjmb.or.kr

Table 1: Key Components in Isovalerate Ester Biosynthesis

| Component | Type | Role in Pathway |

|---|---|---|

| Pyruvate | Precursor | Starting molecule for the synthesis of branched-chain keto acids. biorxiv.org |

| 2-Ketoisovalerate (KIV) | Intermediate | A key intermediate derived from pyruvate, leading to branched-chain alcohols and acids. biorxiv.orgresearchgate.net |

| Leucine | Precursor | Amino acid that can be catabolized to produce isovaleryl-CoA. researchgate.net |

| Isovaleryl-CoA | Substrate | The activated form of isovaleric acid that provides the "isovalerate" portion of the final ester. biorxiv.orgresearchgate.net |

| Alcohol Acyltransferase (AAT) | Enzyme | Catalyzes the final condensation of an alcohol and an acyl-CoA to form an ester. biorxiv.orgresearchgate.net |

Advanced Research on Structure-Activity Relationships in Aroma Esters

The relationship between the chemical structure of an aroma ester and its perceived scent is a key area of research in flavor science. Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate molecular features with sensory properties like flavor thresholds. acs.org For esters, several structural characteristics are critical in determining their olfactory profile.

Position of the Ester Group: The location of the ester functional group within the carbon backbone plays a crucial role. Shifting the ester group from a terminal to a medial position in the molecule can significantly alter the odor profile. researchgate.net

Branching: The presence and position of alkyl branches (e.g., the "iso-" structure in isovalerate) have a profound impact on the aroma. The isovalerate moiety, for instance, is common in many fruity aroma compounds.

Isosteric and Isoelectronic Substitutions: Research has shown that replacing certain parts of a molecule with other groups of similar size and shape (isosteric) or similar electronic properties (isoelectronic) can sometimes preserve the general odor character. perfumerflavorist.com For example, a cyclohexyl group can sometimes substitute for an isoamyl group without dramatically changing the perceived scent. perfumerflavorist.com Similarly, reversing the orientation of the ester group (e.g., from R-COO-R' to R'-COO-R), creating a "reverse ester," also leads to a different molecule with a distinct, though often related, odor. researchgate.net

These relationships highlight that sensory perception does not always follow simple rules of organic chemistry, but is instead based on how the molecule's three-dimensional shape and electronic properties interact with specific olfactory receptors. researchgate.net

Table 2: Influence of Ester Structure on Aroma Characteristics

| Structural Feature | Change | Impact on Aroma |

|---|---|---|

| Molecular Weight | Increase beyond a certain point | Loss of volatility and odor. wisdomlib.org |

| Ester Group Position | Terminal vs. Medial | Alters the odor character and intensity. researchgate.net |

| Functional Group Orientation | "Reverse" Ester (R-O-CO-R') | Creates a new molecule with a distinct odor profile. researchgate.net |

| Isosteric Substitution | Replacing a group with another of similar size (e.g., isoamyl with cyclohexyl) | Can result in a similar, but not identical, odor character. perfumerflavorist.com |

Mechanistic Studies of Olfactory Receptor Binding and Signal Transduction for Esters

The perception of an aroma ester like this compound begins with its interaction with olfactory receptors (ORs) located on the cilia of olfactory receptor neurons in the nasal epithelium. scbt.comnih.gov These receptors are a large family of G protein-coupled receptors (GPCRs). uoregon.edumsu.edupnas.org The process from binding to neural signal can be broken down into the following key steps:

Receptor Binding: A volatile ester molecule, upon inhalation, reaches the olfactory epithelium and binds to a specific OR. scbt.com An odorant may activate several different ORs, and a single OR can be activated by multiple odorants, a principle known as combinatorial coding. researchgate.net The binding occurs within a pocket formed by the transmembrane helices of the receptor protein. nih.govmdpi.com Cryo-electron microscopy studies of a human OR have revealed that an odorant binds within an occluded pocket, making specific contacts that are critical for receptor activation. nih.gov The chemical structure of the ester (its size, shape, and functional groups) determines its binding affinity and specificity for different ORs. scbt.comnih.gov

G-Protein Activation: The binding of the ester to its receptor induces a conformational change in the OR protein. scbt.com This change activates an associated, olfactory-specific G-protein known as G-olf. nih.govuoregon.edu

Second Messenger Cascade: The activated G-olf protein, in turn, activates the enzyme adenylyl cyclase. nih.govuoregon.edu This enzyme rapidly converts intracellular ATP into cyclic adenosine (B11128) monophosphate (cAMP), significantly increasing its concentration within the cell. uoregon.edumsu.eduresearchgate.net

Ion Channel Gating and Depolarization: The surge in cAMP has a direct effect on ion channels in the neuron's membrane. cAMP binds to and opens cyclic nucleotide-gated (CNG) cation channels, allowing an influx of positively charged sodium (Na+) and calcium (Ca2+) ions into the cell. nih.govuoregon.edu

Signal Amplification and Receptor Potential: The influx of Ca2+ triggers a secondary amplification step by opening calcium-activated chloride (Cl-) channels. uoregon.edumsu.edu Because olfactory neurons maintain a high internal concentration of chloride, the opening of these channels causes an efflux of negatively charged Cl- ions. uoregon.edumsu.edu The combined influx of positive ions and efflux of chloride ions causes the neuron to depolarize, generating a receptor potential. nih.govuoregon.edu

Action Potential Generation: This depolarization travels from the cilia to the cell body. If the receptor potential is strong enough to reach the threshold potential at the axon hillock, it triggers the firing of action potentials, which are the neural signals transmitted to the olfactory bulb in the brain for processing. nih.govuoregon.edu

This entire cascade, from receptor binding to the generation of a neural signal, translates the chemical information of the ester into a perception of smell.

Table 3: Key Steps in Olfactory Signal Transduction for Esters

| Step | Key Molecules/Components | Description |

|---|---|---|

| 1. Binding | Odorant Ester, Olfactory Receptor (OR) | The ester binds to a specific GPCR on an olfactory neuron. scbt.comnih.gov |

| 2. Activation | G-olf protein | Receptor conformational change activates the G-olf protein. nih.govuoregon.edu |

| 3. Signal Generation | Adenylyl Cyclase, cAMP | Activated G-olf stimulates adenylyl cyclase to produce the second messenger cAMP from ATP. uoregon.eduresearchgate.net |

| 4. Depolarization | CNG Ion Channels, Na+, Ca2+ | cAMP opens cation channels, leading to an influx of Na+ and Ca2+ and initial depolarization. nih.govuoregon.edu |

| 5. Amplification | Ca2+-activated Cl- Channels | Ca2+ influx opens Cl- channels, causing Cl- efflux and amplifying the depolarization. uoregon.edumsu.edu |

| 6. Neural Signal | Axon Hillock | If depolarization reaches threshold, an action potential is fired and sent to the brain. nih.gov |

Q & A

Q. What analytical methods are recommended for identifying and quantifying nonyl isovalerate in complex biological or food matrices?

this compound can be identified using headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) , which effectively isolates volatile esters from complex matrices. For quantification, internal standards (e.g., deuterated analogs) should be employed to account for matrix effects. Multivariate analyses like principal component analysis (PCA) and hierarchical clustering can differentiate this compound from structurally similar esters (e.g., isoamyl isovalerate) based on retention indices and fragmentation patterns . Calibration curves using certified reference materials (e.g., Sigma A3306 amylase for fiber-free matrices) ensure accuracy .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

Synthesis optimization involves selecting catalysts (e.g., lipases or acid catalysts) and controlling reaction conditions (temperature, solvent polarity). For example, immobilized Candida antarctica lipase B in non-polar solvents achieves >90% esterification efficiency. Monitoring via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) helps track reaction progress. Post-synthesis purification via fractional distillation or column chromatography removes unreacted isovaleric acid and nonanol .

Q. What methodologies distinguish this compound from other branched-chain esters in aroma profiling studies?

Combine GC-MS with retention index libraries (e.g., NIST Chemistry WebBook) and multivariate statistical tools (e.g., PCA, cluster analysis). For instance, in jackfruit aroma studies, this compound was distinguished by unique fragments at m/z 115 (C5H11O2+) and 85 (C4H9O+), contrasting with isoamyl isovalerate (m/z 132 and 84). Euclidean distance-based clustering (threshold ≥9) further segregates esters by carbon chain length and branching .

Q. What stability assays are critical for studying this compound in long-term storage or experimental conditions?

Assess stability via accelerated degradation studies under varying pH, temperature, and light exposure. Use LC-MS/MS with collision-induced dissociation (CID) to detect degradation products (e.g., free isovaleric acid). For oxidative stability, employ Rancimat tests with induction period measurements. Store samples in amber vials at −20°C under nitrogen to prevent hydrolysis .

Advanced Research Questions

Q. How do microbial interactions influence the metabolic fate of this compound in gut microbiome studies?

this compound may undergo microbial hydrolysis to isovaleric acid, a putrefactive short-chain fatty acid (SCFA). Use metagenomic sequencing (16S rRNA) and metabolomic profiling (GC-MS) to correlate bacterial taxa (e.g., Clostridium spp.) with SCFA production. In PD models, elevated isovalerate levels correlate with disease severity, suggesting gut microbiota modulation as a therapeutic target. Contrast findings with in vitro fermentation assays using fecal inocula .

Q. How can researchers reconcile contradictory data on this compound’s role as a flavor enhancer versus a potential irritant?

Conduct dose-response studies in cell models (e.g., Caco-2 intestinal cells) to establish toxicity thresholds. Compare with in vivo olfactory receptor activation assays. For example, allyl isovalerate (structurally analogous) showed forestomach papillomas in rodents at 100 mg/kg/day, but this compound’s lower volatility may reduce mucosal exposure. Use QSAR models to predict toxicity based on ester chain length and logP values .

Q. What advanced materials improve the catalytic efficiency of this compound synthesis?

Single-walled carbon nanotubes (SWCNTs) functionalized with carboxyl groups enhance lipase immobilization, increasing esterification yields by 30–40%. Characterize catalysts via TEM and Raman spectroscopy to confirm surface modifications. Compare turnover numbers (TONs) between SWCNT-lipase hybrids and traditional silica supports .

Q. How can ecological risk assessments address data gaps on this compound’s environmental persistence?

Apply OECD 301F biodegradation tests to measure half-life in aquatic systems. Use ECOSAR v2.0 to predict acute toxicity (e.g., LC50 for Daphnia magna). For soil mobility, perform column leaching experiments with HPLC-UV quantification. Prioritize metabolites like isovaleric acid, which exhibits higher water solubility and microbial toxicity .

Q. What in silico strategies predict this compound’s pharmacokinetics without animal testing?

Utilize Physiologically Based Pharmacokinetic (PBPK) modeling with parameters from ADMET Predictor™ (e.g., plasma protein binding, hepatic clearance). Validate predictions using ex vivo liver microsome assays. Cross-reference with IARC protocols for structural analogs to estimate carcinogenic potential .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.